molecular formula C10H17FN2O B2780406 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1855945-73-1

5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B2780406
CAS No.: 1855945-73-1
M. Wt: 200.257
InChI Key: MNGOOEPEUCYSPI-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a sec-butoxymethyl group and a 2-fluoroethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the sec-Butoxymethyl Group: This step involves the alkylation of the pyrazole ring with sec-butyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.

    Introduction of the 2-Fluoroethyl Group: The final step involves the reaction of the intermediate compound with 2-fluoroethyl bromide under similar conditions to introduce the 2-fluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development:

Medicine

    Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays or imaging agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Manufacturing: Applications in the synthesis of specialty chemicals or intermediates.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In drug development, it may interact with specific molecular targets such as receptors or ion channels, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(sec-butoxymethyl)-1-(2-chloroethyl)-1H-pyrazole
  • 5-(sec-butoxymethyl)-1-(2-bromoethyl)-1H-pyrazole
  • 5-(sec-butoxymethyl)-1-(2-iodoethyl)-1H-pyrazole

Uniqueness

5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c1-3-9(2)14-8-10-4-6-12-13(10)7-5-11/h4,6,9H,3,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGOOEPEUCYSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=CC=NN1CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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